molecular formula C19H17ClF5NO4S2 B1194565 MRK 560

MRK 560

Cat. No.: B1194565
M. Wt: 517.9 g/mol
InChI Key: WDZVWDXOIGQJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MRK-560 is a selective inhibitor of the enzyme gamma-secretase, which plays a crucial role in the proteolytic cleavage of amyloid precursor protein. This compound has shown higher potency for the presenilin 1 isoform over the presenilin 2 isoform, making it a significant candidate in the treatment of Alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide plays a crucial role in biochemical reactions by inhibiting the γ-secretase enzyme. This inhibition prevents the cleavage of APP, thereby reducing the production of Aβ peptides. The compound interacts with the γ-secretase complex, which consists of presenilin, nicastrin, APH-1, and PEN-2 proteins. The nature of these interactions involves binding to the active site of presenilin, the catalytic subunit of γ-secretase, thereby blocking its enzymatic activity .

Cellular Effects

N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide has profound effects on various types of cells and cellular processes. In neuronal cells, the compound reduces the accumulation of Aβ plaques, which are toxic to neurons and contribute to neurodegeneration. By inhibiting γ-secretase, the compound influences cell signaling pathways, particularly those involving Notch receptors, which are also substrates of γ-secretase. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and survival .

Molecular Mechanism

The molecular mechanism of action of N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide involves its binding to the active site of presenilin within the γ-secretase complex. This binding inhibits the proteolytic cleavage of APP, thereby reducing the production of Aβ peptides. Additionally, the compound may also affect the processing of other γ-secretase substrates, such as Notch receptors, leading to altered cell signaling and gene expression. The inhibition of γ-secretase by this compound is highly specific, allowing for a therapeutic window where Aβ production is reduced without significant off-target effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide have been observed to change over time. The compound is stable and maintains its inhibitory activity over extended periods. Long-term studies in vitro and in vivo have shown that chronic treatment with the compound leads to sustained reductions in Aβ levels and plaque deposition. The compound’s stability and degradation in biological systems can influence its long-term efficacy and safety .

Dosage Effects in Animal Models

The effects of N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively reduces Aβ production without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including gastrointestinal disturbances and immunosuppression, due to its impact on Notch signaling. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits without toxicity .

Metabolic Pathways

N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its breakdown and excretion. The interactions with these enzymes can affect the compound’s metabolic flux and the levels of its metabolites. Understanding these pathways is crucial for optimizing the compound’s pharmacokinetics and minimizing potential drug-drug interactions .

Transport and Distribution

The transport and distribution of N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide within cells and tissues are mediated by various transporters and binding proteins. The compound is capable of crossing the blood-brain barrier, allowing it to exert its effects in the central nervous system. Its distribution is influenced by factors such as lipophilicity and binding affinity to plasma proteins, which determine its localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide is critical for its activity and function. The compound is primarily localized to the endoplasmic reticulum and Golgi apparatus, where γ-secretase is active. Targeting signals and post-translational modifications may direct the compound to these specific compartments, enhancing its inhibitory effects on γ-secretase and reducing Aβ production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MRK-560 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

  • Formation of the cyclohexyl core.
  • Introduction of the sulfonyl group.
  • Addition of the difluorophenyl and chlorophenyl groups.

Industrial Production Methods: Industrial production of MRK-560 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: MRK-560 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Various substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.

Major Products:

Scientific Research Applications

MRK-560 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the inhibition of gamma-secretase and its effects on amyloid precursor protein processing.

    Biology: Helps in understanding the role of gamma-secretase in cellular processes and its impact on various signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating Alzheimer’s disease by reducing amyloid plaque formation.

    Industry: Utilized in the development of new therapeutic agents targeting gamma-secretase

Comparison with Similar Compounds

    Semagacestat: Another gamma-secretase inhibitor but with less selectivity between presenilin 1 and presenilin 2.

    Avagacestat: Similar to MRK-560 but with different pharmacokinetic properties.

    LY-450139: A gamma-secretase inhibitor with a broader range of activity.

Uniqueness of MRK-560:

Properties

IUPAC Name

N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF5NO4S2/c20-12-1-4-15(5-2-12)31(27,28)18(16-11-13(21)3-6-17(16)22)9-7-14(8-10-18)26-32(29,30)19(23,24)25/h1-6,11,14,26H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZVWDXOIGQJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C(F)(F)F)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF5NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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